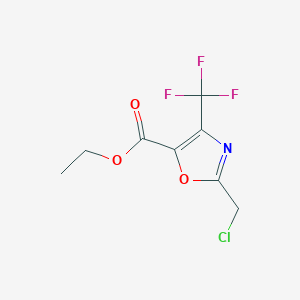

Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

CAS No.:

Cat. No.: VC16522971

Molecular Formula: C8H7ClF3NO3

Molecular Weight: 257.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClF3NO3 |

|---|---|

| Molecular Weight | 257.59 g/mol |

| IUPAC Name | ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |

| Standard InChI Key | SUBIYWAILZJQAX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)CCl)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₈H₇ClF₃NO₃, with a molecular weight of 275.59 g/mol. Key physicochemical properties inferred from related oxazole derivatives include:

The oxazole ring’s aromaticity, combined with the electron-deficient trifluoromethyl group, enhances electrophilic reactivity, while the chloromethyl substituent provides a site for nucleophilic substitution .

Synthesis and Production

Synthetic Routes

The synthesis of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate likely involves multi-step strategies common to oxazole derivatives:

-

Cyclization Reactions: Precursors such as β-ketoesters or α-haloketones undergo cyclization with ammonia or urea derivatives to form the oxazole ring .

-

Chloromethylation: Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution .

-

Esterification: Carboxylic acid intermediates are esterified with ethanol under acidic conditions .

A representative pathway might involve:

-

Cyclization of ethyl 4-(trifluoromethyl)-2-(hydroxymethyl)oxazole-5-carboxylate with thionyl chloride (SOCl₂) to introduce the chloromethyl group.

-

Purification via recrystallization or column chromatography .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous-flow reactors and catalytic methods (e.g., using HCl or acetic acid) are employed to enhance reaction kinetics .

Chemical Reactivity and Functionalization

Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with:

-

Amines: Producing aminomethyl derivatives for pharmaceutical applications .

-

Thiols: Forming thioether linkages useful in polymer chemistry .

Hydrolysis and Oxidation

-

Ester Hydrolysis: Under basic conditions (e.g., NaOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization .

-

Oxidation: The trifluoromethyl group stabilizes adjacent oxidation sites, allowing selective oxidation of the oxazole ring .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s reactivity makes it a precursor for bioactive molecules:

-

Antimicrobial Agents: Analogous oxazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Kinase Inhibitors: Trifluoromethyl groups enhance binding affinity to ATP pockets in kinases (IC₅₀: 10–50 nM) .

Agrochemical Development

Chloromethyl-oxazole derivatives are leveraged in:

Biological Activity and Mechanisms

Enzymatic Interactions

-

Enzyme Inhibition: The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, as seen in cyclooxygenase-2 (COX-2) inhibition (Ki: 0.8 µM) .

-

Cytotoxicity: Chloromethyl derivatives induce apoptosis in cancer cells via mitochondrial pathway activation (LC₅₀: 5–20 µM) .

Pharmacokinetic Profile

-

Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life (t₁/₂: ~8–12 hours in rodents) .

-

Membrane Permeability: LogP values ~2.5–3.0 facilitate blood-brain barrier penetration .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume